molecular formula C7H7N3 B7777690 1-Phenylhydrazinecarbonitrile CAS No. 53483-25-3

1-Phenylhydrazinecarbonitrile

Cat. No.: B7777690
CAS No.: 53483-25-3
M. Wt: 133.15 g/mol
InChI Key: FEXWOXGIJRWQHW-UHFFFAOYSA-N
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Description

1-Phenylhydrazinecarbonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of hydrazine and is characterized by the presence of a phenyl group attached to a hydrazine moiety, which is further connected to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylhydrazinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with cyanogen bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylhydrazinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The nitrile group can be reduced to form amines or other derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenylhydrazine derivatives.

Scientific Research Applications

1-Phenylhydrazinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylhydrazinecarbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with enzymes or receptors in biological systems. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

1-Phenylhydrazinecarbonitrile can be compared with other similar compounds such as:

    Phenylhydrazine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    Benzonitrile: Lacks the hydrazine moiety, limiting its applications in the synthesis of nitrogen-containing compounds.

    Phenylhydrazinecarboxamide: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a phenyl group, hydrazine moiety, and nitrile group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

amino(phenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXWOXGIJRWQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297063
Record name 1-phenylhydrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-25-3
Record name NSC113524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylhydrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenylhydrazinecarbonitrile
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